5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a dichlorophenoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.
Attachment of the fluorophenyl group: Finally, the fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy or fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems.
Industrial Applications: It is investigated for its potential use in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the dichlorophenoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole: Lacks the fluorophenyl group, which may affect its binding properties and biological activity.
5-[(2,4-dichlorophenoxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole: Contains a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Uniqueness
The presence of both the dichlorophenoxy and fluorophenyl groups in 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole makes it unique compared to similar compounds
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4O/c15-9-1-6-13(12(16)7-9)22-8-14-18-19-20-21(14)11-4-2-10(17)3-5-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBIACMWKZRCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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